L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-, 5-(1,1-dimethylethyl) ester
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Overview
Description
L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-, 5-(1,1-dimethylethyl) ester is a derivative of L-glutamic acid. This compound is often used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides. The fluorenylmethyloxycarbonyl (Fmoc) group is a common protective group in peptide synthesis, and the tert-butyl ester group provides additional stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-, 5-(1,1-dimethylethyl) ester typically involves the protection of the amino and carboxyl groups of L-glutamic acid. The Fmoc group is introduced to protect the amino group, while the tert-butyl ester group is used to protect the carboxyl group. The synthesis can be carried out under mild conditions using reagents such as Fmoc-OSu (fluorenylmethyloxycarbonyl succinimide) and tert-butyl alcohol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle the repetitive steps of deprotection and coupling efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-, 5-(1,1-dimethylethyl) ester undergoes several types of reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine in DMF (dimethylformamide).
Coupling Reactions: Formation of peptide bonds using reagents like HBTU (O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (diisopropylcarbodiimide).
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: HBTU or DIC in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Major Products
The major products formed from these reactions are peptides with the desired sequence, where the protective groups are removed after the synthesis is complete.
Scientific Research Applications
L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-, 5-(1,1-dimethylethyl) ester is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block for the synthesis of peptides and proteins.
Drug Development: In the development of peptide-based drugs.
Bioconjugation: For the attachment of peptides to other molecules or surfaces.
Biological Studies: To study protein-protein interactions and enzyme functions
Mechanism of Action
The primary mechanism of action for this compound is its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis, preventing unwanted side reactions. The tert-butyl ester group protects the carboxyl group. These protective groups are removed under specific conditions to allow the formation of peptide bonds.
Comparison with Similar Compounds
Similar Compounds
- L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-, 5-(2-propen-1-yl) ester .
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-glutamic acid .
Uniqueness
The uniqueness of L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-, 5-(1,1-dimethylethyl) ester lies in its specific protective groups, which provide stability and facilitate the stepwise synthesis of peptides. The combination of the Fmoc and tert-butyl ester groups makes it particularly useful in solid-phase peptide synthesis.
Properties
Molecular Formula |
C25H28NO6- |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoate |
InChI |
InChI=1S/C25H29NO6/c1-25(2,3)32-22(27)14-13-21(23(28)29)26(4)24(30)31-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20-21H,13-15H2,1-4H3,(H,28,29)/p-1/t21-/m0/s1 |
InChI Key |
FVUASVBQADLDRO-NRFANRHFSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)[O-])N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)[O-])N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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